molecular formula C9H11NO3 B153938 Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate CAS No. 131169-38-5

Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate

Cat. No. B153938
CAS RN: 131169-38-5
M. Wt: 181.19 g/mol
InChI Key: DEWWWQDZJOQUGR-UHFFFAOYSA-N
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Description

Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate, also known as EDFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. EDFP is a heterocyclic compound that contains a furan ring and a pyrrole ring.

Scientific Research Applications

Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate has been extensively studied for its potential applications in various fields. In medicine, Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has been suggested that Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate could be used as a template for the development of new drugs for the treatment of various diseases.
In agriculture, Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate has been shown to have herbicidal and insecticidal properties. It has been suggested that Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate could be used as a natural pesticide to control pests and weeds in crops.

Mechanism of Action

The mechanism of action of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate is not fully understood. However, it has been suggested that Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate could exert its biological activities by interacting with specific receptors or enzymes in cells. For example, Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate can reduce inflammation and pain in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate has also been shown to have low toxicity, which makes it a promising candidate for drug development.
However, one of the limitations of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate is its low solubility in water, which can make it difficult to use in certain experiments. In addition, more studies are needed to fully understand the mechanism of action and potential side effects of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate.

Future Directions

There are several future directions for the research on Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate. One direction is to further investigate the mechanism of action of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate and its potential targets in cells. Another direction is to explore the potential applications of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate in the development of new drugs for the treatment of various diseases. Additionally, more studies are needed to evaluate the safety and efficacy of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate in animal and human trials. Finally, the development of new synthesis methods for Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate could lead to improved yields and more efficient production.

Synthesis Methods

The synthesis of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate involves the reaction of 5-aminofuran-2-carboxylic acid with ethyl acetoacetate in the presence of acetic anhydride and triethylamine. The reaction proceeds via a cyclization process, which results in the formation of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate. The yield of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.

properties

CAS RN

131169-38-5

Product Name

Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate

InChI

InChI=1S/C9H11NO3/c1-2-12-9(11)10-5-7-3-4-13-8(7)6-10/h3-4H,2,5-6H2,1H3

InChI Key

DEWWWQDZJOQUGR-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CC2=C(C1)OC=C2

Canonical SMILES

CCOC(=O)N1CC2=C(C1)OC=C2

synonyms

5H-Furo[2,3-c]pyrrole-5-carboxylic acid, 4,6-dihydro-, ethyl ester

Origin of Product

United States

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